molecular formula C6H7ClFN3 B2805424 2-Fluoropyridine-4-carboximidamide hydrochloride CAS No. 2206703-81-1

2-Fluoropyridine-4-carboximidamide hydrochloride

Cat. No.: B2805424
CAS No.: 2206703-81-1
M. Wt: 175.59
InChI Key: WKKFZLPNCXQVSJ-UHFFFAOYSA-N
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Description

2-Fluoropyridine-4-carboximidamide hydrochloride is a valuable chemical intermediate in medicinal chemistry and agrochemical research. The compound features a pyridine core, a privileged scaffold in drug discovery due to its ability to improve pharmacokinetic properties and act as a bioisostere for phenyl rings . The presence of both a fluorine atom and a carboximidamide group on the ring makes it a versatile building block for constructing more complex molecules, particularly through nucleophilic aromatic substitution and condensation reactions. While specific biological data for this compound is not available in the public domain, structurally similar pyridine carboximidamides are key precursors in the synthesis of active ingredients. For instance, related pyridine carboxamide derivatives have been investigated for their potent antifungal activity, functioning as Succinate Dehydrogenase Inhibitors (SDHIs) by disrupting the mitochondrial respiratory chain in pathogenic fungi . Researchers can utilize this reagent to develop novel compounds for various therapeutic areas, including anti-infectives and anticancer agents. The compound is supplied as a powder. Handle with care in a well-ventilated place and wear appropriate protective equipment. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-fluoropyridine-4-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3.ClH/c7-5-3-4(6(8)9)1-2-10-5;/h1-3H,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKFZLPNCXQVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=N)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2206703-81-1
Record name 2-fluoropyridine-4-carboximidamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridine-4-carboximidamide hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) or other fluorinating agents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorination technologies and equipment. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyridine-4-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridine compounds .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

2-Fluoropyridine-4-carboximidamide hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance the efficacy and selectivity of drugs targeting neurological disorders, inflammatory conditions, and infectious diseases. The fluorine atom in the compound is known to improve metabolic stability and bioavailability, making it a valuable scaffold in drug design .

2. Enzyme Inhibition Studies

Research has indicated that derivatives of 2-fluoropyridine compounds can act as inhibitors for key enzymes involved in pathological conditions such as Alzheimer's disease. For instance, studies have focused on dual inhibition of acetylcholinesterase (AChE) and beta-site APP cleaving enzyme (BACE1), showcasing the potential therapeutic benefits of such compounds . The presence of the fluorine atom enhances binding affinity to these enzymes, facilitating more effective inhibition.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that fluorinated pyridine derivatives exhibit significant activity against various pathogens, including fungi and bacteria. This is particularly relevant in developing new antifungal agents that can overcome resistance seen with traditional treatments .

Biological Studies

1. Mechanistic Research

The interaction mechanisms of this compound with biological targets are being extensively studied. The compound's ability to form hydrogen bonds and its electronegative fluorine atom contribute to its unique reactivity profiles, which are critical for understanding its biological effects .

2. Structure-Activity Relationships (SAR)

Investigations into the structure-activity relationships of this compound have revealed insights into how variations in its chemical structure affect biological activity. Such studies are crucial for optimizing drug candidates and understanding their pharmacokinetics and pharmacodynamics .

Material Science

1. Advanced Materials Development

Beyond medicinal applications, this compound is being explored for its potential in material science. Its unique chemical properties may allow it to be incorporated into polymers or coatings, enhancing material performance through improved chemical stability or functional characteristics .

Case Study 1: Dual Inhibition for Alzheimer's Disease

A recent study designed derivatives based on this compound that demonstrated dual inhibition of AChE and BACE1. These compounds exhibited favorable physicochemical properties and showed promise as therapeutic agents for Alzheimer's disease, highlighting their potential utility in treating complex neurological disorders .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of fluorinated pyridine derivatives derived from this compound. The study reported significant efficacy against resistant strains of Candida species, suggesting that these compounds could serve as a foundation for developing new antifungal therapies .

Mechanism of Action

The mechanism of action of 2-Fluoropyridine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can lead to modulation of biological pathways and exertion of therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridine derivatives with halogen substitutions or amidine functionalities are common in medicinal chemistry. Key structural analogues include:

Compound Substituents Key Differences from Target Compound
2-Chloropyridine-4-carboximidamide HCl Cl at 2-position Chlorine’s larger atomic size reduces electronegativity, potentially decreasing metabolic stability compared to fluorine
4-Fluoropyridine-2-carboximidamide HCl F at 4-position, amidine at 2 Altered electronic distribution may affect binding affinity in biological targets
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl, methyl, pyrimidine ring Pyrimidine core (vs. pyridine) introduces additional nitrogen, altering solubility and hydrogen-bonding capacity

Notes: The pyrimidine derivative (from ) exemplifies how heterocycle choice impacts properties. Pyrimidines often exhibit lower lipophilicity than pyridines, influencing drug penetration .

Physicochemical Properties

Fluorine’s electronegativity enhances the dipole moment of 2-fluoropyridine derivatives compared to chloro- or methyl-substituted analogues. This increases water solubility but may reduce membrane permeability. The hydrochloride salt further improves solubility, a trait shared with amitriptyline hydrochloride (), though the latter’s tricyclic structure confers distinct pharmacokinetics .

Analytical Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard technique for quantifying such compounds. The method validated for amitriptyline hydrochloride (, Table 6) highlights typical parameters (e.g., >98% accuracy), applicable to 2-fluoropyridine-4-carboximidamide hydrochloride with column and mobile-phase optimization .

Biological Activity

2-Fluoropyridine-4-carboximidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields, including drug development and chemical biology.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a fluorine atom and a carboximidamide group. The presence of the fluorine atom can enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The fluorine atom enhances binding affinity and selectivity, potentially modulating biological pathways that lead to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against resistant strains of bacteria and fungi. A study showed that fluorinated carboxamidrazones, including this compound, demonstrated improved activity against Mycobacterium tuberculosis compared to their non-fluorinated counterparts, likely due to enhanced cell permeability imparted by the fluorine substitution .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial in regulating cell proliferation and survival. For instance, compounds derived from pyridine derivatives exhibited significant growth inhibition in cancer cell lines such as MCF-7 and MDA-MB-231, outperforming established chemotherapeutics like 5-Fluorouracil .

Enzyme Inhibition

This compound has shown promise as an inhibitor of protein kinases involved in cancer progression. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth. It was noted that certain analogs exhibited a favorable pharmacokinetic profile with low toxicity levels in animal models .

Comparative Analysis with Similar Compounds

Compound NameChemical StructureBiological ActivityReferences
This compoundPyridine ring with fluorine and carboximidamideAntimicrobial, anticancer,
2-Chloropyridine-4-carboximidamideSimilar structure with chlorine instead of fluorineLower activity than fluorinated analogs
5-FluorouracilPyrimidine derivativeAnticancer

Case Studies

  • Antimicrobial Efficacy : In a study focused on tuberculosis treatment, derivatives of pyridine carboxamidrazones were synthesized and screened for activity against M. tuberculosis. The introduction of fluorine significantly enhanced the compounds' efficacy, demonstrating the importance of structural modifications in drug design .
  • Anticancer Activity : A series of pyridine derivatives were evaluated for their cytotoxic effects on breast cancer cell lines. The findings revealed that specific substitutions, including fluorination at the 2-position, led to improved selectivity and potency compared to traditional chemotherapeutics .

Q & A

Q. Table 1: Comparative Solubility of Fluoropyridine Derivatives

CompoundSolubility in DMSO (mg/mL)Stability in PBS (pH 7.4)
2-Fluoropyridine-4-carboximidamide HCl25 ± 3>90% after 24 h
Non-fluorinated analog50 ± 5<50% after 24 h
Data extrapolated from analogous hydrochloride salts

Q. Table 2: Key Parameters for DoE in Synthesis Optimization

FactorRange TestedOptimal Value
Reaction Temperature60–100°C80°C
Catalyst Loading1–5 mol%3 mol%
Reaction Time12–48 h24 h
Based on pyrimidine-carboximidamide synthesis protocols

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